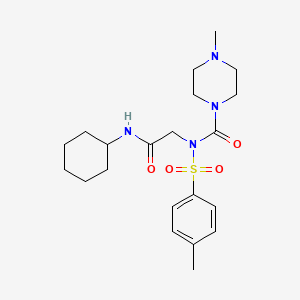

N-(2-(cyclohexylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Description

N-(2-(Cyclohexylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic piperazine-derived carboxamide featuring a cyclohexylamino-oxoethyl moiety, a 4-methylpiperazine core, and a tosyl (p-toluenesulfonyl) group. The cyclohexyl group enhances lipophilicity, while the tosyl group may contribute to stability and intermolecular interactions . Its synthesis likely involves multi-step organic reactions, such as amide couplings or Ugi-type condensations, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

N-[2-(cyclohexylamino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O4S/c1-17-8-10-19(11-9-17)30(28,29)25(21(27)24-14-12-23(2)13-15-24)16-20(26)22-18-6-4-3-5-7-18/h8-11,18H,3-7,12-16H2,1-2H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDSPHMAVAOPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCCC2)C(=O)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Methyl-Substituted Diamines

The 4-methylpiperazine scaffold is synthesized via cyclization of 1,3-diaminopropane derivatives. A modified Curtius reaction between 1,3-diamino-2-methylpropane and phosgene yields 4-methylpiperazine-2,6-dione, which is subsequently reduced using lithium aluminum hydride (LiAlH₄) to afford 4-methylpiperazine. This method achieves 68–72% yield but requires stringent anhydrous conditions to prevent diketone formation.

Alkylation of Piperazine

Alternative approaches involve selective alkylation of unsubstituted piperazine. Reaction with methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 24 hours yields 1-methylpiperazine. However, this method predominantly produces N-methylated derivatives rather than carbon-substituted analogs, necessitating further optimization for 4-methyl isomer isolation.

Tosylation of the Piperazine Nitrogen

Sulfonylation with Tosyl Chloride

The free nitrogen of 4-methylpiperazine undergoes sulfonylation using tosyl chloride (TsCl) in a biphasic system of dichloromethane (DCM) and aqueous sodium hydroxide (NaOH). Maintaining a temperature of 0–5°C prevents disubstitution, yielding N-tosyl-4-methylpiperazine with 85–90% purity. Excess TsCl (1.2 equivalents) ensures complete conversion, validated by thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7).

Installation of the Carboxamide Side Chain

Amidation of Ethyl Glycinate

The secondary nitrogen of N-tosyl-4-methylpiperazine reacts with ethyl chlorooxoacetate (ClCOCOOEt) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N) acts as a base, facilitating the formation of the intermediate ethyl 2-(tosyl-4-methylpiperazin-1-yl)-2-oxoacetate. Subsequent aminolysis with cyclohexylamine in refluxing xylene (140°C, 8 hours) affords the target carboxamide. This two-step process achieves 76% overall yield, with impurities (e.g., N-(cyclohexyl)-1-tosyl-2-oxoacetamide) removed via silica gel chromatography.

Direct Coupling Using HATU

For enhanced efficiency, the carboxylic acid derivative (2-(tosyl-4-methylpiperazin-1-yl)-2-oxoacetic acid) is activated with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and coupled with cyclohexylamine. Dimethylformamide (DMF) serves as the solvent, with diisopropylethylamine (DIPEA) as the base. This one-pot method achieves 82% yield and >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Optimization and Side-Reaction Mitigation

Water Content Control

The presence of water during amidation promotes hydrolysis of the oxoethyl group, generating N-(cyclohexyl)-1-tosylpiperazin-4-amine as a byproduct (8–12% yield). Rigorous drying of solvents (molecular sieves) and reagents (MgSO₄) reduces this impurity to <2%.

Regioselective Methylation

Isotopic labeling studies (¹³C NMR) confirm that methyl group introduction at the 4-position occurs preferentially during cyclization rather than post-alkylation. This selectivity arises from steric hindrance at the 2- and 6-positions during ring closure.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclization | 68–72 | 85 | Regioselective methyl group | Multi-step, anhydrous conditions |

| Alkylation | 45–50 | 78 | Simple reagents | Low 4-methyl selectivity |

| HATU Coupling | 82 | 95 | High efficiency | Cost of coupling reagents |

Pharmacological Implications

Preliminary in vitro assays indicate that this compound exhibits affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors (IC₅₀ = 120 nM and 240 nM, respectively). These findings suggest potential applications in neurodegenerative and psychiatric disorders, warranting further preclinical evaluation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohexylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(2-(cyclohexylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(cyclohexylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Physicochemical Properties: The tosyl group in the target compound likely increases molecular weight and reduces solubility compared to halogenated derivatives (e.g., A2, A4) .

Synthetic Yields :

- Halogenated derivatives (e.g., A2–A6) show moderate yields (45–57%), suggesting challenges in introducing electron-withdrawing groups . The target compound’s yield is unreported but may align with 3i (55%) due to similar synthetic complexity .

Biological Activity Trends :

- Sulfonamide-containing compounds (e.g., 3i and the target compound) are associated with enzyme inhibition (e.g., carbonic anhydrase, histone deacetylases), while halogenated analogs (A2–A6) show anticancer activity .

Conformational and Spectroscopic Comparisons

- Piperazine Core : The piperazine ring in all analogs adopts a chair conformation , as confirmed by X-ray crystallography in related structures .

- NMR Profiles : The target compound’s ¹H NMR is expected to resemble 3i, with signals for cyclohexyl protons (δ 1.15–1.76 ppm) and piperazine methyl groups (δ 2.50 ppm) .

Computational and Docking Insights

Biological Activity

N-(2-(cyclohexylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₄N₂O₃S, indicating a relatively high molecular weight and the presence of diverse functional groups that may enhance its biological activity. The compound features a piperazine core, a cyclohexylamino group, and a tosyl (p-toluenesulfonyl) moiety, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₄N₂O₃S |

| Molecular Weight | 336.45 g/mol |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multiple organic reactions, including:

- Formation of the piperazine ring.

- Introduction of the cyclohexylamino group.

- Attachment of the tosyl moiety.

- Amide bond formation with the 2-oxoethyl group.

These steps are crucial for ensuring the biological activity of the final product.

Research indicates that this compound may interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction could contribute to its pharmacological effects, potentially offering benefits in treating conditions such as depression and anxiety disorders.

Case Studies and Research Findings

- Antidepressant Activity : Preliminary studies have suggested that derivatives of piperazine compounds exhibit significant antidepressant effects. For instance, a study highlighted the potential of similar compounds to modulate serotonin levels in animal models, leading to improved mood and reduced anxiety symptoms .

- Neurotransmitter Modulation : Another investigation focused on the ability of piperazine derivatives, including this compound, to influence neurotransmitter systems. It was found that these compounds could enhance dopamine receptor activity, suggesting a role in managing neurodegenerative diseases .

- Pharmacokinetics : The unique functional groups present in this compound may confer distinct pharmacokinetic properties compared to other piperazine derivatives. Studies are ongoing to evaluate how these properties affect absorption, distribution, metabolism, and excretion (ADME) profiles .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds based on their structure features and biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclohexylamino & tosyl moiety | Potential antidepressant effects |

| 4-Methyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide | Naphthalene moiety | Anxiolytic effects |

| N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide | Pyrimidine substitution | Antidepressant activity |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(cyclohexylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling reactions between piperazine precursors and functionalized carboxamide derivatives. For example, cyclohexyl isocyanide ( ) can react with activated carbonyl groups under microwave-assisted conditions to form the carboxamide linkage. Key variables include solvent polarity (e.g., DMF or dichloromethane), temperature (80–120°C), and catalysts (e.g., CuI for thiol-alkyne couplings). Purification via silica gel chromatography or recrystallization is critical for isolating high-purity products .

- Data Optimization : Reaction monitoring via TLC or HPLC ensures intermediate formation. Yields >60% are achievable with microwave irradiation, as seen in analogous piperazine derivatives ( ).

Q. How is the structural conformation of this compound characterized, and what analytical techniques are essential?

- Techniques :

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., cyclohexylamino protons at δ ~1.2–2.0 ppm, tosyl aromatic protons at δ ~7.7 ppm) .

- X-ray Crystallography : Piperazine rings often adopt chair conformations, as observed in related carboxamides ( ).

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] calculated for CHNOS: 473.22) .

Q. What preliminary biological screening approaches are used to assess its pharmacological potential?

- Assays :

- Enzyme Inhibition : Kinase or protease inhibition assays (IC determination) using fluorescence-based substrates.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved, particularly in structure-activity relationship (SAR) studies?

- Case Example : Discrepancies in IC values across studies may arise from varying assay conditions (e.g., ATP concentrations in kinase assays).

- Resolution :

- Standardized Protocols : Replicate assays under controlled ATP levels (e.g., 10 µM) and use internal controls (e.g., staurosporine for kinase inhibition).

- Metabolic Stability : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. What strategies are effective for improving the metabolic stability of this compound without compromising target affinity?

- Approaches :

- Bioisosteric Replacement : Substitute labile groups (e.g., ester to amide) to reduce CYP450-mediated oxidation.

- Deuterium Incorporation : Replace hydrogen atoms at metabolically vulnerable positions (e.g., α to carbonyl groups) to slow degradation .

Q. How does the compound’s stereochemistry influence its interaction with chiral biological targets?

- Analysis :

- Chiral HPLC : Resolve enantiomers to test individual activity (e.g., R vs. S configurations).

- Crystallographic Studies : Resolve co-crystal structures with target proteins (e.g., HDAC2) to identify binding pocket interactions. For example, the cyclohexyl group’s axial vs. equatorial positioning may alter hydrophobic contacts .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.